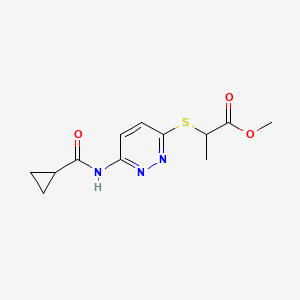
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate is a complex organic compound with a molecular formula of C12H15N3O3S and a molecular weight of 281.33 g/mol. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry .
Méthodes De Préparation
The synthesis of Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the cyclopropanecarboxamido group: This step involves the reaction of the pyridazine intermediate with cyclopropanecarboxylic acid or its derivatives under amide formation conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thioester group, where nucleophiles such as amines or alcohols can replace the ester group, forming new amide or ester derivatives.
Applications De Recherche Scientifique
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential in various biological assays, including antimicrobial and anticancer activities.
Medicine: Pyridazine derivatives, including this compound, are being investigated for their potential use as therapeutic agents for conditions such as hypertension, cancer, and inflammatory diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyridazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and the nature of the substituents on the pyridazine ring .
Comparaison Avec Des Composés Similaires
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent with a similar pyridazine core.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide with a pyridazine structure.
Norflurazon: Another herbicide with a pyridazine core.
These compounds share the pyridazine ring but differ in their substituents, leading to different biological activities and applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-7(12(17)18-2)19-10-6-5-9(14-15-10)13-11(16)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHSDLNMOCZKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
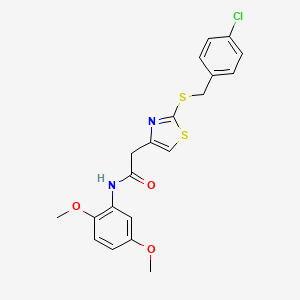
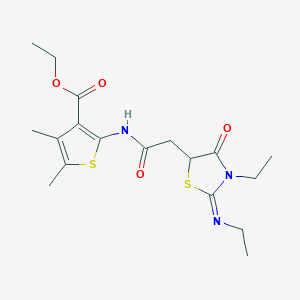
![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)
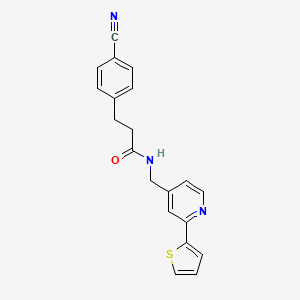
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)
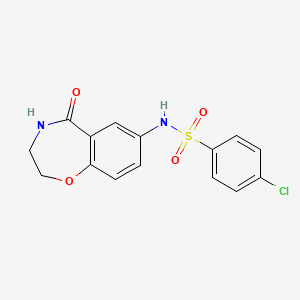
![2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2839583.png)
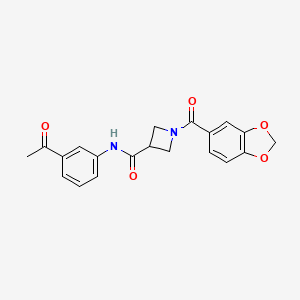
![2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole](/img/structure/B2839586.png)
![1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea](/img/structure/B2839592.png)
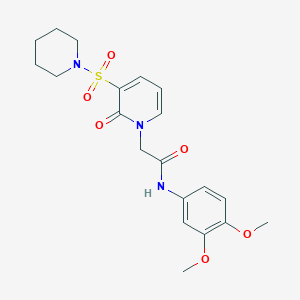
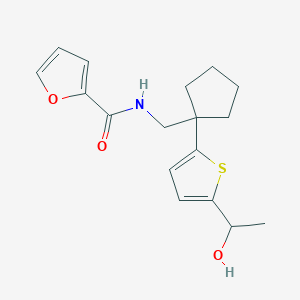
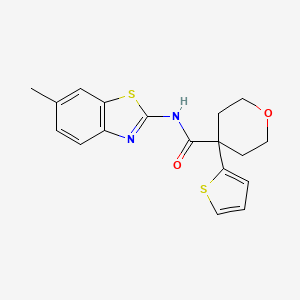
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B2839599.png)
